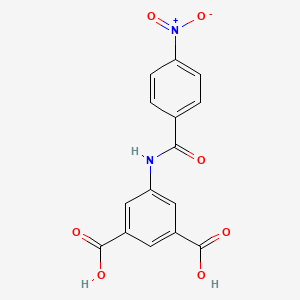
3-(3-ethylphenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-ethylphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS number 2680532-04-9 . It is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is part of a larger group of pyrrolidine derivatives that are widely used by medicinal chemists to develop compounds for the treatment of various human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, N-acyl- and N-Boc-protected pyrrolidines can be synthesized via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are diverse and depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including addition-elimination reactions .Direcciones Futuras
Pyrrolidine derivatives, including “3-(3-ethylphenyl)pyrrolidine hydrochloride”, continue to be of interest in drug discovery due to their versatile scaffold and potential for biological activity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-ethylphenyl)pyrrolidine hydrochloride involves the reaction of 3-ethylphenylacetonitrile with pyrrolidine followed by hydrochloric acid treatment.", "Starting Materials": [ "3-ethylphenylacetonitrile", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-ethylphenylacetonitrile is reacted with pyrrolidine in the presence of a suitable solvent and a catalyst to form 3-(3-ethylphenyl)pyrrolidine.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to form 3-(3-ethylphenyl)pyrrolidine hydrochloride." ] } | |
Número CAS |
2680532-04-9 |
Fórmula molecular |
C12H18ClN |
Peso molecular |
211.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



